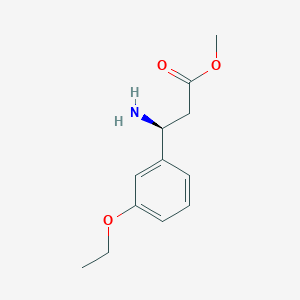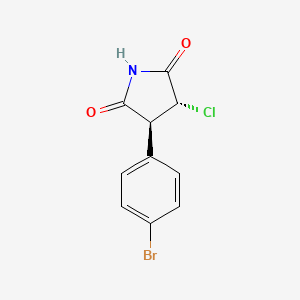
2-Methyl-4-(pyrrolidin-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(pyrrolidin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(pyrrolidin-3-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to form carbon-carbon bonds between organoboron compounds and halides . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process typically involves the use of boronic acids or esters as starting materials, which are reacted with halogenated pyridines under controlled conditions to yield the desired product .
化学反応の分析
Types of Reactions: 2-Methyl-4-(pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives of the compound can be used with nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-4-(pyrrolidin-3-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 2-Methyl-4-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring enhances the compound’s binding affinity to certain proteins, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .
類似化合物との比較
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyridine: The parent compound with a six-membered nitrogen-containing aromatic ring.
Pyrrolidinone: A lactam derivative with significant biological activity.
Uniqueness: 2-Methyl-4-(pyrrolidin-3-yl)pyridine is unique due to the presence of both pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
2-methyl-4-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C10H14N2/c1-8-6-9(3-5-12-8)10-2-4-11-7-10/h3,5-6,10-11H,2,4,7H2,1H3 |
InChIキー |
OTRLXVUJVBXBCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


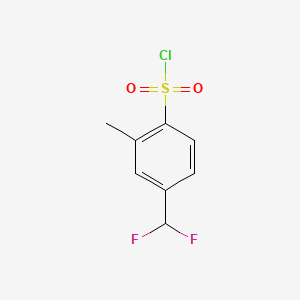
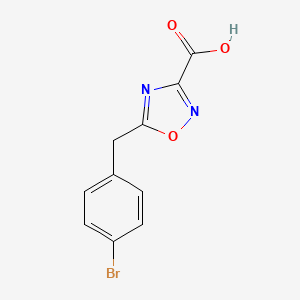
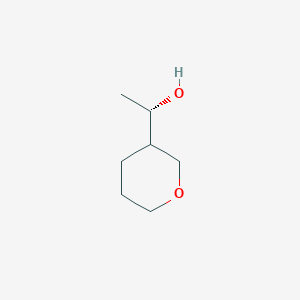
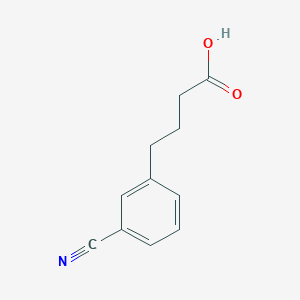
![2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)
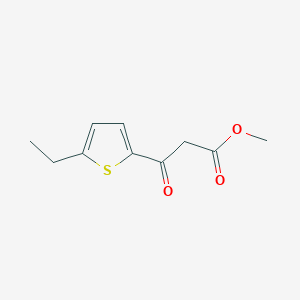

![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)
